![molecular formula C18H21F2N3O4S B2865587 Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-09-8](/img/structure/B2865587.png)

Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

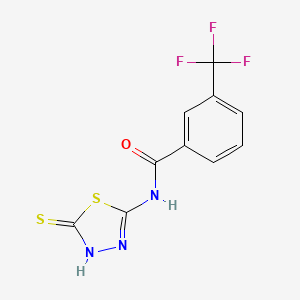

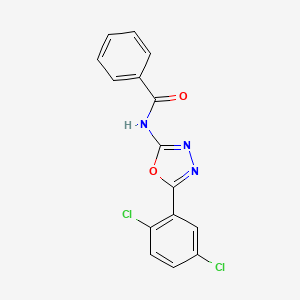

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrrolidinone ring, and a phenyl ring with a difluoromethylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. X-ray diffraction analysis could be used to determine the exact structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, and the difluoromethylsulfanyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications

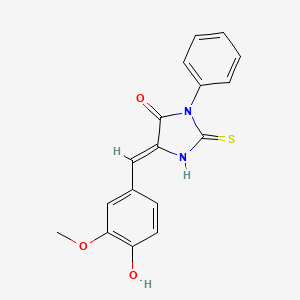

Neuroprotective Agent Development

This compound has been investigated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in protecting neuronal function and structure, which is essential for slowing disease progression and reducing neuronal death .

Anti-neuroinflammatory Activity

Research indicates that derivatives of this compound may possess anti-neuroinflammatory properties . Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The ability to inhibit inflammatory processes, such as the production of nitric oxide and tumor necrosis factor-alpha in microglial cells, is a valuable therapeutic avenue .

Synthetic Chemistry

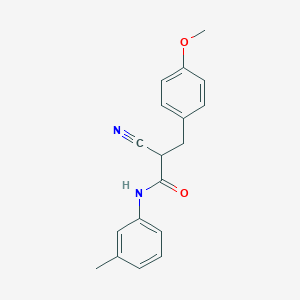

In synthetic chemistry, this compound is used as a precursor for creating polysubstituted aromatics , which are key structures in synthetic, medicinal, and natural product chemistry. Its derivatives have been reported to exhibit significant biological activities, making it a valuable compound for the synthesis of more complex molecules .

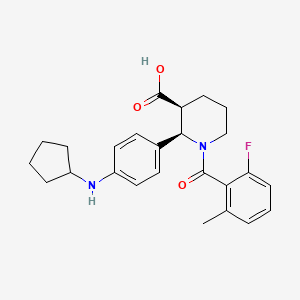

Anticoagulant Properties

Some derivatives of this compound have been found to have anticoagulant properties . This application is particularly relevant in the development of new medications for preventing blood clots without the risk of bleeding, which is a common side effect of many anticoagulants .

Immunosuppressant Capabilities

The compound’s derivatives may also serve as immunosuppressants . This is crucial for conditions where the immune system attacks the body’s own cells, such as in autoimmune diseases or in preventing organ transplant rejection .

Cytotoxic Activities

Lastly, there is interest in exploring the cytotoxic activities of this compound’s derivatives for cancer treatment. Cytotoxic agents are substances that are toxic to cells, thereby preventing cancer cells from growing and dividing .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4S/c1-2-27-18(26)22-9-7-21(8-10-22)14-11-15(24)23(16(14)25)12-3-5-13(6-4-12)28-17(19)20/h3-6,14,17H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELFNSBVFIWKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2865516.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)